2'-O-(2-Metoxietil)-citidina

Descripción general

Descripción

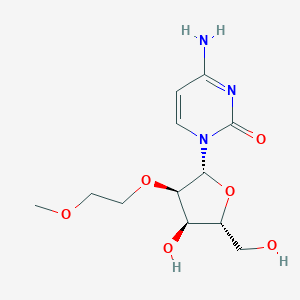

2’-O-(2-Metoxietil)-citidina es un análogo de nucleósido modificado químicamente. Es un derivado de la citidina, donde el grupo hidroxilo 2’ del azúcar ribosa se reemplaza por un grupo 2-metoxietil. Esta modificación mejora la estabilidad y la afinidad de unión del nucleósido, convirtiéndolo en un componente valioso en los oligonucleótidos antisentido y otras terapias basadas en ácidos nucleicos .

Aplicaciones Científicas De Investigación

2’-O-(2-Metoxietil)-citidina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Mecanismo De Acción

2’-O-(2-Metoxietil)-citidina ejerce sus efectos principalmente a través de su incorporación en oligonucleótidos antisentido. Estos oligonucleótidos se hibridan con secuencias de ARNm complementarias, lo que lleva a la degradación del ARNm diana por la RNasa H o bloqueando su traducción . La modificación 2’-metoxietil mejora la afinidad de unión y la estabilidad de los oligonucleótidos, haciéndolos más efectivos en el silenciamiento génico .

Análisis Bioquímico

Biochemical Properties

2’-O-(2-Methoxyethyl)-cytidine exhibits improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity compared to phosphorothioate DNA (PS-DNA) . The MOE modification offers these advantages, making it a valuable tool in biochemical reactions. It interacts with various enzymes and proteins, particularly those involved in RNA processing and degradation .

Cellular Effects

In cellular processes, 2’-O-(2-Methoxyethyl)-cytidine has shown to influence cell function . It has been observed to enhance RNA affinity and improve cellular uptake . This can impact cell signaling pathways, gene expression, and cellular metabolism, although the specific effects can vary depending on the cell type and the context of the cellular environment .

Molecular Mechanism

The mechanism of action of 2’-O-(2-Methoxyethyl)-cytidine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to its target mRNA molecules and modulates their function, which can lead to changes in protein synthesis and cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-O-(2-Methoxyethyl)-cytidine can change. It has been noted for its stability and resistance to degradation . Long-term effects on cellular function have been observed in in vitro or in vivo studies, although these effects can vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of 2’-O-(2-Methoxyethyl)-cytidine can vary with different dosages in animal models . Studies have shown that it is highly bound to plasma proteins in mice, monkeys, and humans .

Metabolic Pathways

2’-O-(2-Methoxyethyl)-cytidine is involved in various metabolic pathways . It interacts with enzymes and cofactors involved in RNA processing and degradation .

Transport and Distribution

2’-O-(2-Methoxyethyl)-cytidine is transported and distributed within cells and tissues . It is highly bound to plasma proteins, which could play a role in its transport . Its distribution is dominated by distribution to tissues, broadly, with less than 10% of the administered dose excreted in urine or feces over 24 h .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de 2’-O-(2-Metoxietil)-citidina normalmente implica la alquilación de la citidina. Un método común incluye disolver la citidina en un solvente polar y luego reaccionar con un reactivo alquilante como el cloruro de 2-metoxietil en presencia de una base como el hidruro de sodio . La reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza.

Métodos de producción industrial

La producción industrial de 2’-O-(2-Metoxietil)-citidina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica pasos de purificación estrictos, incluyendo la cristalización y la cromatografía, para lograr los niveles de pureza deseados para aplicaciones farmacéuticas .

Análisis De Reacciones Químicas

Tipos de reacciones

2’-O-(2-Metoxietil)-citidina puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El compuesto puede oxidarse utilizando reactivos como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes como el borohidruro de sodio.

Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, particularmente en el grupo 2’-metoxietil

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno en medio acuoso.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Haluro de alquilo en presencia de una base como el hidruro de sodio

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la posición 2’ .

Comparación Con Compuestos Similares

Compuestos similares

2’-O-Metil-citidina: Otro nucleósido modificado con un grupo metil en la posición 2’.

2’-Fluoro-citidina: Contiene un átomo de flúor en la posición 2’.

2’-O-(2-Metoxietil)-adenosina: Modificación similar pero con adenosina como base .

Singularidad

2’-O-(2-Metoxietil)-citidina es única debido a su combinación de resistencia a las nucleasas mejorada, mayor afinidad de unión y menor toxicidad. Estas propiedades la hacen particularmente valiosa en el desarrollo de oligonucleótidos antisentido y otras terapias basadas en ácidos nucleicos .

Actividad Biológica

2'-O-(2-Methoxyethyl)-cytidine (CAS Number: 223777-16-0) is a synthetic nucleoside analog derived from uridine. It is characterized by the addition of a 2-methoxyethyl group at the 2' position of the ribose sugar, which enhances its stability and bioavailability compared to natural nucleosides. This compound has garnered attention for its potential applications in chemotherapy and antiviral therapies due to its unique biological activities.

- Molecular Formula : C₁₂H₁₉N₃O₆

- Molecular Weight : 301.296 g/mol

- Density : 1.6 ± 0.1 g/cm³

- Boiling Point : 535.3 ± 60.0 °C at 760 mmHg

- Flash Point : 277.5 ± 32.9 °C

2'-O-(2-Methoxyethyl)-cytidine exhibits its biological activity primarily through the inhibition of nucleic acid synthesis, which is critical for viral replication and cancer cell proliferation. The methoxyethyl modification enhances resistance to nucleases, allowing for prolonged circulation time in biological systems.

Biological Activities

-

Antiviral Activity :

- Studies have shown that 2'-O-(2-Methoxyethyl)-cytidine possesses significant antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV). The compound interferes with viral RNA synthesis, thereby reducing viral load in infected cells.

- In vitro assays demonstrated that this compound inhibits the replication of HCV by targeting the viral polymerase, leading to decreased levels of viral RNA.

-

Antitumor Activity :

- The compound has shown promise as an antitumor agent by inducing apoptosis in cancer cells. Its mechanism involves the activation of apoptotic pathways and inhibition of cell cycle progression.

- In a study involving various cancer cell lines, treatment with 2'-O-(2-Methoxyethyl)-cytidine resulted in significant reductions in cell viability, particularly in leukemia and breast cancer models.

-

Immunomodulatory Effects :

- Research indicates that this nucleoside analog may modulate immune responses by enhancing the activity of immune cells such as T lymphocytes and natural killer (NK) cells.

- It has been observed to increase cytokine production, which can potentially improve immune surveillance against tumors.

Case Study 1: Antiviral Efficacy Against HCV

In a controlled study, patients with chronic Hepatitis C were administered a regimen including 2'-O-(2-Methoxyethyl)-cytidine. Results indicated a significant decrease in HCV RNA levels after four weeks of treatment, with minimal side effects reported.

Case Study 2: Antitumor Activity in Leukemia

A preclinical trial assessed the effects of this compound on leukemia cell lines. Treatment led to a dose-dependent reduction in cell proliferation and increased apoptosis rates, suggesting its potential as a therapeutic agent in hematological malignancies.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Weight | Antiviral Activity | Antitumor Activity | Immunomodulatory Effects |

|---|---|---|---|---|

| 2'-O-(2-Methoxyethyl)-cytidine | 301.296 g/mol | High | Moderate | Moderate |

| 2'-O-(2-Methoxyethyl)-uridine | 302.280 g/mol | Moderate | Low | Low |

| N4-Benzoyl-2'-O-(2-methoxyethyl)cytidine | Varies | High | High | Low |

Propiedades

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O6/c1-19-4-5-20-10-9(17)7(6-16)21-11(10)15-3-2-8(13)14-12(15)18/h2-3,7,9-11,16-17H,4-6H2,1H3,(H2,13,14,18)/t7-,9-,10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGMMXZKKVMBT-QCNRFFRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1C(C(OC1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454431 | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223777-16-0 | |

| Record name | 2′-O-(2-Methoxyethyl)cytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223777-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-O-(2-Methoxyethyl)-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can the provided research paper answer questions about the biological activity or applications of 2'-O-(2-Methoxyethyl)-cytidine?

A2: Unfortunately, no. The research paper primarily focuses on the chemical synthesis of 2'-O-(2-Methoxyethyl)-cytidine and its uridine analog. [] To explore the biological activity, applications, or properties of 2'-O-(2-Methoxyethyl)-cytidine, further research and literature beyond this specific paper are needed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.